Cyclopentanone oxime

描述

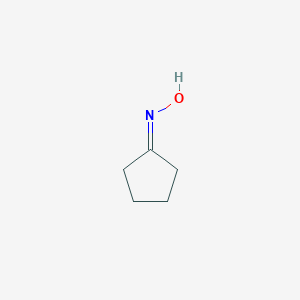

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-cyclopentylidenehydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNXYFLJZILPEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020363 | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-28-5 | |

| Record name | Cyclopentanone, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentanone, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTANONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cyclopentanone Oxime

Classical Oximation Procedures

The most conventional and widely utilized method for synthesizing cyclopentanone (B42830) oxime involves the reaction of cyclopentanone with a hydroxylamine (B1172632) salt, a process known as oximation. arpgweb.comvaia.com This reaction is a nucleophilic addition of hydroxylamine to the carbonyl group of the ketone, followed by the elimination of a water molecule to form the oxime. askfilo.com

Reaction of Cyclopentanone with Hydroxylamine Hydrochloride

The oximation reaction using hydroxylamine hydrochloride necessitates the use of a base. arpgweb.com The primary function of the base is to neutralize the hydrochloric acid that is liberated from the hydroxylamine salt during the reaction. This is crucial because the free hydroxylamine (NH₂OH) is the active nucleophile, and its concentration is dependent on the pH of the reaction medium. Bases such as potassium hydroxide (B78521), sodium hydroxide, and pyridine (B92270) are commonly employed. arpgweb.comacs.org Pyridine can serve as both a base and a solvent in these reactions. arpgweb.com The continuous or initial addition of a base is essential for driving the reaction to completion by ensuring a sufficient supply of the free hydroxylamine nucleophile. arpgweb.com For instance, the synthesis of cyclopentanone oxime has been successfully achieved by reacting cyclopentanone with hydroxylamine hydrochloride in the presence of potassium hydroxide. arpgweb.com

The reaction is conventionally carried out in a polar solvent, with ethanol (B145695) being a common choice. arpgweb.comyoutube.com Ethanol serves to solubilize both the cyclopentanone and the hydroxylamine hydrochloride, creating a homogeneous reaction mixture which facilitates the reaction. arpgweb.comyoutube.com Typically, the process involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride in the presence of a base. arpgweb.com The use of ethanol as a solvent provides a convenient and effective medium for the formation of oximes. arpgweb.com

In a move towards more environmentally benign synthetic protocols, solvent-free methods have been developed. researchgate.netjocpr.com One such technique is the "grindstone chemistry" or mechanochemical grinding method. researchgate.netjocpr.comrsc.org This approach involves simply grinding the solid reactants, such as a carbonyl compound and hydroxylamine hydrochloride, together in a mortar and pestle at room temperature. researchgate.netnih.gov This method is noted for its simplicity, reduced waste, and often shorter reaction times. researchgate.net While specific examples for this compound are part of a general methodology, this technique has been shown to be effective for converting various carbonyl compounds into their corresponding oximes in excellent yields. researchgate.net

Optimization of Reaction Conditions (e.g., pH Control, Temperature Modulation)

The efficiency and yield of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include pH and temperature.

The rate of oximation is pH-dependent. arpgweb.com The reaction requires a delicate balance, as acidic conditions are needed to protonate the carbonyl group and activate it for nucleophilic attack, but a sufficiently high concentration of the free hydroxylamine nucleophile must also be present. askfilo.com In industrial processes for similar cycloalkanone oximes, pH is carefully controlled in stages. For example, a two-stage method might involve a pH of 2 to 3 in the reaction stages, followed by neutralization to a pH between 5 and 7. google.com Continuous processes may utilize a pH gradient within a reaction column, for instance, ranging from approximately 3.3 in the upper part to 6.0 at the bottom, to maximize yield and purity. google.com

Temperature is another critical factor. Classical oximation reactions are often conducted at elevated temperatures, typically ranging from 60 to 120°C, often under reflux. arpgweb.com However, industrial methods may operate at a temperature just above the melting point of the water-containing oxime, potentially exceeding it by up to 20°C. google.com The specific temperature profile is chosen to ensure a sufficient reaction rate while minimizing potential side reactions or degradation of the product. nih.govresearchgate.netnih.govrsc.org

| Parameter | Condition | Rationale/Effect | Reference |

| pH | Acidic (e.g., 2-3) | Protonates carbonyl, activating it for attack. | askfilo.comgoogle.com |

| pH | Near Neutral (e.g., 5-7) | Ensures sufficient free hydroxylamine; used in neutralization steps. | google.com |

| Temperature | 60-120°C | Increases reaction rate in classical lab-scale synthesis. | arpgweb.com |

| Temperature | > Melting Point of Oxime | Used in continuous industrial processes to handle liquid oxime. | google.com |

Ammoximation Processes

Ammoximation represents an alternative and more direct route to oxime synthesis. This process typically involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent, such as hydrogen peroxide (H₂O₂). bath.ac.uk A key feature of this method is the in situ formation of hydroxylamine. bath.ac.uk

For the synthesis of cycloalkanone oximes, including cyclopentanone, ammoximation is often carried out using a catalyst, such as titanium silicate-1 (TS-1). bath.ac.ukacs.org The TS-1 catalyst facilitates the in-situ generation of hydroxylamine from ammonia and H₂O₂. This newly formed hydroxylamine then reacts non-catalytically with the ketone to produce the oxime. bath.ac.ukacs.org This single-step process is considered a more advanced and efficient alternative to traditional routes, particularly in industrial settings for compounds like cyclohexanone (B45756) oxime. bath.ac.uk Research has demonstrated the applicability of this catalytic system to a range of ketones, including cyclopentanone. bath.ac.uk The development of methods for the in situ synthesis of H₂O₂ further enhances the potential of this route, aiming to improve cost-effectiveness and process safety. acs.org

| Reactant | Catalyst/Reagent | Product | Key Feature | Reference |

| Cyclopentanone | Ammonia, H₂O₂ | This compound | In-situ generation of hydroxylamine. | bath.ac.ukacs.org |

| Cyclohexanone | Ammonia, H₂O₂ | Cyclohexanone Oxime | Industrial process using TS-1 catalyst. | bath.ac.uk |

Catalytic Systems in Ammoximation (e.g., Titanium-Silicon Molecular Sieve)

The success of the direct ammoximation of ketones heavily relies on the catalyst employed. Titanium-Silicon Molecular Sieves, particularly TS-1, have emerged as highly effective catalysts for this reaction. maynoothuniversity.ieorganic-chemistry.org TS-1 is a zeolitic material where some silicon atoms in the MFI framework are substituted by titanium atoms. maynoothuniversity.ie These framework titanium sites are believed to be the active centers for the reaction.

The proposed mechanism involves the activation of hydrogen peroxide on the titanium sites within the zeolite framework. This is followed by a reaction with ammonia to form an in-situ hydroxylamine species, which then reacts with the cyclopentanone to produce the oxime. organic-chemistry.org The shape-selective nature of the TS-1 catalyst can also influence the reactivity of different cyclic ketones, with studies on various cyclic ketones showing the order of reactivity to be cycloheptanone (B156872) > cyclopentanone > cyclohexanone > cyclooctanone (B32682) over TS-1. organic-chemistry.org The use of bifunctional catalysts, such as those combining palladium-gold nanoparticles with a TS-1 carrier, has also been explored to facilitate the in-situ production of hydrogen peroxide, further enhancing the green credentials of the process. chemtube3d.com

Process Optimization for Industrial Production (e.g., Temperature, Pressure, Molar Ratios, Catalyst Concentration)

For the industrial production of this compound, optimizing reaction parameters is crucial to maximize yield and efficiency while ensuring cost-effectiveness. While specific data for this compound industrial processes is proprietary, extensive research on the analogous cyclohexanone ammoximation provides a strong basis for understanding the key variables. nih.govrsc.orgrsc.org

Key parameters that are typically optimized include:

Temperature: The reaction is generally conducted at temperatures ranging from 50°C to 120°C, with a preferred range of 70°C to 100°C. rsc.org A common operating temperature is around 80°C. nih.govyoutube.com

Pressure: The reaction is carried out under pressure, which can range from atmospheric to several megapascals (MPa). For instance, a pressure of 0.25 MPa has been reported in one process. rsc.org

Molar Ratios: The molar ratios of the reactants are critical. Typically, an excess of ammonia is used to enhance the conversion of the ketone and the selectivity towards the oxime. rsc.org A representative molar ratio of cyclohexanone:ammonia:hydrogen peroxide might be in the order of 1:1.8:1.1. rsc.org

Catalyst Concentration: The amount of catalyst used is a balance between reaction rate and cost. Catalyst concentrations can range from 1 g/L to 200 g/L of the reaction solution. rsc.org

Solvent: The choice of solvent is also important. Alcohols such as tert-butyl alcohol are often used to create a homogeneous reaction mixture. rsc.orgyoutube.com

The following table, based on analogous cyclohexanone ammoximation processes, illustrates typical ranges for these parameters.

| Parameter | Typical Range | Unit | Reference |

| Temperature | 70 - 100 | °C | rsc.org |

| Pressure | 0.1 - 0.25 | MPa | nih.govrsc.org |

| Molar Ratio (Ketone:NH₃:H₂O₂) | 1 : (1.5 - 2.0) : (1.0 - 1.2) | rsc.orgrsc.org | |

| Catalyst Concentration (TS-1) | 1 - 200 | g/L | rsc.org |

Stereoselective Synthesis of this compound

The concept of stereoselectivity in the synthesis of this compound is an important consideration, particularly when the cyclopentane (B165970) ring is substituted, leading to the possibility of different stereoisomers.

Influence of Steric Hindrance on Stereoselectivity

While specific studies detailing the influence of steric hindrance on the stereoselective synthesis of unsubstituted this compound are not prevalent in the reviewed literature, the principles of steric control are fundamental in organic chemistry. In substituted cyclopentanones, the approach of the hydroxylamine nucleophile to the carbonyl carbon can be influenced by the size and position of substituents on the ring. The nucleophile will preferentially attack from the less sterically hindered face of the ketone, leading to a predominance of one stereoisomer of the oxime. This principle is well-established in the synthesis of various cyclic oximes and other ketone derivatives. maynoothuniversity.iersc.org For instance, in the reaction of 2-aryl-2-bromo-cycloketones, steric hindrance from secondary amines or ortho-substituted aryl groups can direct the reaction pathway. rsc.org

Recent Advancements in Stereoselective Techniques

The field of asymmetric synthesis has seen significant advancements, although specific recent developments for the stereoselective synthesis of this compound are not widely reported. General strategies for stereoselective oxime synthesis often involve the use of chiral auxiliaries or catalysts. For example, enantioselective synthesis of substituted cyclopentanones, which are precursors to chiral oximes, has been achieved with high enantiomeric excess using methods like asymmetric nitroaldol condensation and stereocontrolled silyl (B83357) nitronate intramolecular [3+2] cycloaddition. semanticscholar.org The resulting chiral ketone can then be converted to a chiral oxime. While these methods demonstrate the potential for creating stereochemically defined this compound derivatives, direct and highly stereoselective oximation of a prochiral cyclopentanone remains a specialized area of research.

Reaction Mechanisms Involving Cyclopentanone Oxime

Beckmann Rearrangement of Cyclopentanone (B42830) Oxime

The Beckmann rearrangement is a fundamental reaction in organic chemistry that transforms an oxime into a substituted amide. wikipedia.org This reaction, named after the German chemist Ernst Otto Beckmann, is a versatile method for the synthesis of amides and lactams from ketoximes. wikipedia.org The process is typically catalyzed by an acid, which facilitates the rearrangement of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. wikipedia.orgorganic-chemistry.org In the case of cyclic oximes like cyclopentanone oxime, the reaction yields a lactam, a cyclic amide. wikipedia.org

The primary product of the Beckmann rearrangement of this compound is 2-piperidone (B129406), which is also known as δ-valerolactam. This transformation involves the expansion of the five-membered cyclopentane (B165970) ring into a six-membered piperidone ring. The reaction mechanism proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.orgmasterorganicchemistry.com This is followed by a concerted migration of the alkyl group positioned anti to the leaving group, which breaks the C-C bond and forms a new C-N bond, all while the N-O bond is cleaved. organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion is then attacked by water, and after tautomerization, the final lactam product, 2-piperidone, is formed. masterorganicchemistry.com This specific rearrangement is a key step in synthesizing piperidin-2-ones, which are important heterocyclic compounds.

While the classical Beckmann rearrangement often requires stoichiometric amounts of strong acids like sulfuric acid or polyphosphoric acid, which can lead to significant waste and harsh reaction conditions, modern organic synthesis has shifted towards the use of catalytic methods. wikipedia.orgnih.gov Catalytic approaches aim to improve the efficiency, selectivity, and environmental footprint of the reaction. jocpr.comionike.com A wide array of catalysts has been developed and investigated for this purpose, ranging from solid acids to organocatalysts and metal salts. jocpr.com These catalysts activate the oxime's hydroxyl group, facilitating its departure and the subsequent rearrangement under milder conditions.

The Beckmann rearrangement is a classic acid-catalyzed reaction. jocpr.comlibretexts.org The general mechanism begins with the protonation of the oxygen atom of the oxime's hydroxyl group by an acid catalyst. organic-chemistry.orgmasterorganicchemistry.com This protonation creates a better leaving group (H₂O). masterorganicchemistry.com The key step involves the migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. This migration to the electron-deficient nitrogen atom occurs simultaneously with the cleavage of the weak N-O bond, expelling a water molecule. organic-chemistry.orgmasterorganicchemistry.com This concerted step forms a nitrilium ion intermediate. Subsequently, a water molecule attacks the electrophilic carbon of the nitrilium ion. masterorganicchemistry.com Deprotonation and tautomerization of the resulting intermediate yield the final amide or lactam product. masterorganicchemistry.com

Zeolites, which are crystalline aluminosilicates, have been extensively studied as solid acid catalysts for the vapor-phase Beckmann rearrangement due to their well-defined pore structures and strong acidic sites. jocpr.comresearchgate.net Research on the Beckmann rearrangement of this compound in a flow system has shown that zeolites can effectively catalyze the conversion to 2-piperidone. rsc.org

A decationated Y zeolite containing palladium demonstrated the best conversion rates to 2-piperidone, especially when hydrogen was present. rsc.org It has been confirmed that the Brønsted acidity of the zeolite is the primary driver for the catalytic activity that converts the oxime into the lactam. rsc.org In contrast, sites with alkali metal cations were found to promote the formation of an undesired byproduct, pent-4-enenitrile. rsc.org The use of hierarchical zeolites, which possess both micropores and mesopores, can lead to significant improvements in catalytic performance by enhancing diffusion and reducing deactivation caused by product inhibition. researchgate.net

Table 1: Zeolite Catalysis in this compound Rearrangement

| Catalyst | Key Findings | Reference |

|---|---|---|

| Decationated Y Zeolite | Catalyzes rearrangement to 2-piperidone; Brønsted acidity is responsible for activity. | rsc.org |

| Palladium-containing Y Zeolite | Provides the best conversions, particularly in the presence of hydrogen. | rsc.org |

| H-ZSM-5 | Both internal silanols and strong Brønsted acid sites can catalyze the rearrangement. | jocpr.com |

| MCM-22 | Its large external surface area is considered beneficial for the rearrangement reaction. | jocpr.com |

A diverse range of other catalytic systems has been developed to promote the Beckmann rearrangement under mild conditions. wikipedia.org

Thionyl Chloride (SOCl₂) : Thionyl chloride is an effective reagent for the Beckmann rearrangement. tandfonline.comchemicalforums.com It is used to convert (1E,2E)-2-arylidenecyclopentanone O-tosyl oximes into (E)-3-arylidenepiperidin-2-ones in dry dioxane. A system of SOCl₂ combined with β-cyclodextrin has been shown to efficiently catalyze the rearrangement in aqueous conditions. tandfonline.com

Cobalt Salts : Cobalt salts, often used in combination with Lewis acids or Brønsted acids, have been found to be highly effective catalysts for the rearrangement of cycloalkanone oximes under mild conditions. scirp.orgscirp.org For instance, the combination of cobalt perchlorate (B79767) and samarium trifluoromethanesulfonate (B1224126) gives a high yield of the corresponding lactam. scirp.org The proposed mechanism suggests that the cobalt salt coordinates to the nitrogen atom of the oxime, while the acid activates the oxygen atom, facilitating the rearrangement. scirp.org Heterobimetallic complexes containing both cobalt(III) and zinc(II) have also been synthesized and successfully used to catalyze the Beckmann rearrangement. nih.gov

Triphenylphosphine (B44618)/Iodine : A combination of triphenylphosphine (Ph₃P) and iodine serves as an efficient catalyst for the Beckmann rearrangement of ketoximes to amides. tandfonline.com The reaction proceeds at reflux temperature in acetonitrile (B52724), providing good to excellent yields in a short time. tandfonline.com The proposed mechanism involves the initial reaction of triphenylphosphine with iodine to form a reactive phosphonium (B103445) iodide intermediate, which then activates the oxime. tandfonline.compearson.comosti.gov

Imidazolium-based Ionic Liquids : Ionic liquids (ILs), particularly Brønsted acidic ionic liquids, have emerged as green catalysts and solvents for the Beckmann rearrangement. acs.orgrsc.org Imidazolium-based ILs with sulfonic acid groups have been synthesized and show high selectivity for the rearrangement. sciopen.comrsc.org The IL can act as both the catalyst and the reaction medium, and its properties can be tuned by altering the cation and anion. sciopen.comrsc.orgmdpi.com In some systems, the caprolactam product itself is a component of the ionic liquid, which can decrease the strong chemical interaction between the product and the acid catalyst, simplifying recovery. rsc.orgresearchgate.net

Table 2: Performance of Various Catalysts in Beckmann Rearrangement

| Catalyst System | Substrate Example | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|

| SOCl₂ / β-Cyclodextrin | Ketoximes | Aqueous | Good to excellent yields | tandfonline.com |

| Cobalt Perchlorate / Samarium Trifluoromethanesulfonate | Cyclohexanone (B45756) Oxime | MeCN, 80°C | 80.6% yield | scirp.org |

| Cobalt Tetrafluoroborate / Benzenesulfonic Acid | Cyclohexanone Oxime | MeCN, 80°C, 4h | 88.3% yield | scirp.org |

| Triphenylphosphine / Iodine | Ketoximes | Acetonitrile, reflux | Good to excellent yields | tandfonline.com |

| [PHSO₃MIM][MSA]·ZnCl₂ | Cyclohexanone Oxime | 90°C, 1h | 94% selectivity | sciopen.com |

Brønsted acidity is a critical factor in many catalytic systems for the Beckmann rearrangement. rsc.orgscirp.org The strength of the Brønsted acid catalyst can significantly influence the reaction rate and efficiency. However, a major challenge is that the lactam product is basic and can form a salt with the acid catalyst, thereby deactivating it. scirp.org This often necessitates the use of excess acid in traditional methods. scirp.org

In combined catalytic systems, such as those using cobalt salts and Brønsted acids, the interaction is more complex. It is proposed that the cobalt salt coordinates to the oxime's nitrogen atom, which prevents the deactivation of the Lewis acid catalyst and allows the Brønsted acid to effectively protonate the oxygen atom. scirp.org

In the context of zeolite catalysis, it is the Brønsted acid sites within the zeolite framework that are responsible for the catalytic conversion of the oxime to the lactam. rsc.org Similarly, for ionic liquid catalysts, their effectiveness is often directly related to their Brønsted acidity. acs.orgrsc.orgresearchgate.net The Hammett acidity function (H₀) is sometimes used to quantify the acidity of these ILs, with stronger acidity generally leading to better catalytic performance. researchgate.net The development of reusable Brønsted acidic ionic liquids addresses both the need for acidity and the goal of creating more sustainable, industrially viable processes. acs.org

Computational Studies on Beckmann Rearrangement Mechanism

The Beckmann rearrangement of ketoximes to amides is a fundamental transformation in organic chemistry. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org For cyclic oximes like this compound, this rearrangement leads to the formation of a ring-expanded lactam, in this case, δ-valerolactam (also known as 2-piperidone). rsc.org The reaction is typically catalyzed by acids or other reagents that can convert the hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.comunacademy.com The rate of the Beckmann rearrangement is notably influenced by the ring size of the starting cyclic oxime. It has been observed that the rearrangement of this compound is slower than that of cyclohexanone oxime. acs.orgchegg.com This difference in reactivity is often attributed to the changes in ring strain during the rearrangement process.

While specific DFT studies exclusively focused on this compound are not abundantly available in the public domain, the principles can be inferred from computational studies on similar systems, such as cyclohexanone oxime. unive.it DFT calculations are instrumental in elucidating the electronic structure and energetics of the reactants, transition states, and products involved in the Beckmann rearrangement. unive.it These studies typically model the reaction in the presence of an acid catalyst to simulate experimental conditions. The calculations help in understanding the protonation of the oxime's hydroxyl group, which is a crucial initial step to facilitate the subsequent rearrangement. wikipedia.orgmasterorganicchemistry.com For cyclic systems, DFT analysis can quantify the changes in ring strain energy as the reaction progresses from the five-membered ring of this compound to the six-membered ring of the resulting lactam.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu In the context of the Beckmann rearrangement, NBO analysis can provide insights into the electronic changes that occur during the reaction. It can be used to analyze the nature of the N-O bond in the oxime and how its weakening is influenced by protonation or derivatization of the hydroxyl group. Furthermore, NBO analysis can describe the delocalization of electron density from the migrating C-C bond into the antibonding orbital of the N-O bond (σ*N-O), which is a key electronic factor driving the rearrangement. This analysis helps to quantify the electronic push that facilitates the migration of the alkyl group and the cleavage of the N-O bond.

Abnormal Beckmann Reaction (Beckmann Fragmentation)

Under certain conditions, the Beckmann rearrangement can be diverted to a competing pathway known as the abnormal Beckmann reaction or Beckmann fragmentation. wikipedia.orgunacademy.comorganicreactions.org This fragmentation becomes significant when the group α to the oxime can stabilize a carbocation. wikipedia.org The reaction leads to the formation of a nitrile and a carbocation, which can then undergo further reactions. For this compound, fragmentation would involve the cleavage of a C-C bond within the ring, leading to an open-chain nitrile. The formation of pent-4-enenitrile from this compound catalyzed by alkali metal cation sites on zeolites is an example of such a fragmentation process. rsc.org The choice of catalyst and reaction conditions plays a crucial role in directing the reaction towards either the normal rearrangement or fragmentation. wikipedia.org

| Reaction Pathway | Product(s) | Key Influencing Factors |

| Normal Beckmann Rearrangement | δ-Valerolactam (2-Piperidone) | Acid catalysis, release of ring strain |

| Abnormal Beckmann Reaction (Fragmentation) | Pent-4-enenitrile | Carbocation stability, catalyst type (e.g., alkali metal cations on zeolites) |

N-O Bond Cleavage Reactions

The cleavage of the relatively weak N-O bond in oximes is a central feature of the Beckmann rearrangement. However, this bond can also be cleaved through other reaction pathways, leading to a variety of products. These reactions can be initiated by heat (thermolysis) or light (photolysis).

The thermal decomposition of cyclopentanone has been studied, and while not directly involving the oxime, it provides insights into the stability of the five-membered ring under thermal stress, which can be relevant to the thermolysis of its derivatives. nih.govibm.com The photolysis of cyclopentanone has also been investigated, revealing pathways that lead to the formation of carbon monoxide and other products. ibm.comresearchgate.net While specific studies on the photolysis of this compound are not widely reported, it is expected that UV irradiation could induce N-O bond homolysis, generating an iminyl radical. This reactive intermediate could then undergo various subsequent reactions, including hydrogen abstraction or cyclization, to form different nitrogen-containing compounds. The synthesis of piperidines, for example, can be achieved through various routes, some of which may involve intermediates derived from the cleavage of N-O bonds in cyclic oximes. nih.govwhiterose.ac.ukorganic-chemistry.org

Metal-Involving N-O Bond Cleavage

The cleavage of the N-O bond in oximes is a synthetically valuable transformation, and various transition-metal catalysts have been employed to facilitate this process. nih.govmdpi.comdoaj.org These reactions often proceed under mild conditions and allow for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds. nih.gov The weak σ bond of the N-O group, with an average bond energy of approximately 57 kcal/mol, makes it susceptible to cleavage by metal catalysts, leading to the generation of reactive intermediates. mdpi.com

Different metals, including copper, iron, and rhodium, have been shown to catalyze the cleavage of N-O bonds in various oxime derivatives. nih.gov For instance, copper has been used to catalyze the coupling of oxime acetates with aryldiazonium salts. nih.gov Iron(III) catalysts have been employed in the [3+2] cyclization of oxime acetates with other reagents to form 2H-imidazoles. nih.gov Furthermore, chiral Rhodium(III) catalysts have been utilized in asymmetric [4+1] spiroannulation reactions of O-pivaloyl oximes. nih.govmdpi.com While these examples showcase the general reactivity of oximes, the specific application of these metal-catalyzed systems to this compound allows for the synthesis of unique cyclopentyl-fused or spirocyclic nitrogen heterocycles. A notable application is the Beckmann rearrangement, a classic reaction in organic synthesis that can be facilitated by metal-containing reagents to convert oximes into amides or lactams.

Radical-Mediated N-O Bond Cleavage

The N-O bond of this compound can undergo homolytic cleavage to generate radical intermediates, which are pivotal in various synthetic transformations. This cleavage can be initiated under different conditions, including photochemically or through the use of radical initiators. nih.govacs.org The resulting iminyl radicals are key intermediates that can undergo further reactions, such as C-C bond cleavage. thieme-connect.de

A noteworthy development is the photoinduced, phosphoranyl radical-mediated N-O cleavage of strained cycloketone oximes. nih.govacs.org This visible-light-driven method provides a direct route for N-O bond activation. nih.gov The process is believed to involve a polar/single-electron transfer (SET) crossover, where a phosphoranyl radical mediates the cleavage. nih.govacs.org This strategy has been successfully applied to enable reactions with radical acceptors like alkenes, leading to the formation of compounds bearing a cyano group. nih.gov

Density functional theory (DFT) calculations have shown that the fragmentation of less strained cyclopentyl iminyl radicals can be promoted by the presence of substituents at the α-position. thieme-connect.de However, even without such substituents, the C-C bond cleavage of cyclopentyl iminyl radicals can be achieved at higher temperatures. thieme-connect.de This radical-mediated fragmentation opens up pathways to synthetically useful nitrile-containing compounds from cyclic oximes.

Photochemical N-O Bond Dissociation Dynamics

The photochemical behavior of this compound, particularly the dissociation of the N-OH bond, has been investigated using laser-induced fluorescence to detect the resulting hydroxyl (OH) radical. acs.orgnih.gov Upon excitation with 193 nm light in the vapor phase, this compound undergoes N-OH bond scission. acs.orgnih.gov

Experimental and theoretical studies suggest a specific pathway for this dissociation. The molecule is initially excited to the S2 electronic state. acs.orgnih.gov From there, it undergoes a non-radiative relaxation to the T2 triplet state. acs.orgnih.gov The N-OH bond dissociation then proceeds from this T2 state over an exit barrier to produce the OH radical. acs.orgnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Excitation Wavelength | 193 nm | acs.orgnih.gov |

| OH (v''=0) Rotational Temperature | 1360 ± 90 K | nih.gov |

| OH (v''=1) Rotational Temperature | 930 ± 170 K | nih.gov |

| Fraction of Energy in Translation (fT) | 0.22 | nih.gov |

| Observed OH Vibrational States | v''=0 and v''=1 (~2%) | acs.orgnih.gov |

Cyclization Reactions

Assembly of 1H-pyrrole from this compound and Acetylene (B1199291) (Trofimov Reaction)

The Trofimov reaction is a powerful method for synthesizing pyrroles from ketoximes and acetylene in a superbasic medium, such as potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). wikipedia.orgresearchgate.net This reaction provides a direct and efficient route to a wide variety of substituted pyrroles. wikipedia.orgresearchgate.net While the Trofimov reaction has been successfully used to create pyrroles fused to various saturated carbocycles, the synthesis of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980) from this compound has not been experimentally reported, with some literature noting that the compound was not found. researchgate.netresearchgate.net However, theoretical studies have been conducted to explore its feasibility. researchgate.net

The general mechanism involves several key steps:

Vinylation: Deprotonation of the oxime by the strong base, followed by nucleophilic attack on acetylene to form an O-vinyloxime. wikipedia.orgresearchgate.net

Rearrangement: The O-vinyloxime undergoes a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgresearchgate.net

Cyclization and Dehydration: The rearranged intermediate then cyclizes and subsequently loses a molecule of water to form the pyrrole (B145914) ring. wikipedia.org

The reaction can yield both N-H and N-vinyl pyrroles, with factors like higher temperatures and base concentrations favoring the N-vinyl product. wikipedia.org

Quantum-chemical modeling has been employed to investigate the mechanism for the assembly of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole from this compound and acetylene. researchgate.netresearchgate.net These computational studies, often using Gaussian program packages, have calculated the kinetic and thermodynamic characteristics of all proposed reaction stages. researchgate.net

The modeled mechanism confirms the key steps of the Trofimov reaction:

Vinylation of the oxime by acetylene.

A 1,3-prototropic rearrangement of the resulting O-vinyloxime.

A nih.govnih.gov-sigmatropic shift.

Intramolecular cyclization of the iminoaldehyde intermediate.

Transformation of the resulting 5-hydroxypyrroline to a 3H-pyrrole.

Final rearrangement to the stable 1H-pyrrole. researchgate.net

The calculations have revealed that the formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole is theoretically possible under conditions similar to those used for the synthesis of pyrrole from cyclohexanone oxime, which typically occurs around 100°C at atmospheric pressure. researchgate.net

Detailed quantum-chemical calculations have provided insights into the energetics of the individual steps in the formation of 1,4,5,6-tetrahydrocyclopenta[b]pyrrole. researchgate.netresearchgate.net The activation barriers (ΔG‡) for the key stages have been determined and compared to the analogous reaction with cyclohexanone oxime.

| Reaction Stage | This compound Derivative (kcal/mol) | Cyclohexanone Oxime Derivative (kcal/mol) | Reference |

|---|---|---|---|

| Vinylation | 23.4 | 25.0 | researchgate.net |

| nih.govnih.gov-Sigmatropic Shift | 18.3 | 18.1 | researchgate.net |

| Intramolecular Cyclization | 20.6 | 21.2 | researchgate.net |

| 3H-Pyrrole Formation | 14.2 | 16.2 | researchgate.net |

| 1H-Pyrrole Formation | 16.8 | 17.2 | researchgate.net |

Enantioselective Ring-Opening Cyanation of this compound Esters

The cleavage of carbon-carbon (C−C) single bonds in less strained five-membered ring systems like this compound esters presents a significant challenge in synthetic chemistry. However, recent advancements have enabled the enantioselective ring-opening cyanation of these substrates, providing access to valuable chiral dinitriles. researchgate.netrsc.org This transformation is particularly noteworthy as it builds molecular complexity in a single step through a radical-mediated pathway. researchgate.net

A key strategy for the enantioselective ring-opening cyanation of this compound esters involves the synergistic combination of photoredox and copper catalysis. researchgate.netrsc.org This dual catalytic system is essential for cleaving the C−C bond in the relatively stable five-membered ring. researchgate.net The process is initiated by a single-electron transfer (SET) from an excited photocatalyst to the redox-active oxime ester. This reduction generates an N-centered iminyl radical, which then triggers the β-scission of the C−C bond. beilstein-journals.org

The proposed mechanism, depicted in Figure 1, begins with the excited state of an iridium photocatalyst, such as Ir(ppy)₃, reducing the this compound ester. This leads to the formation of an iminyl radical, which undergoes C-C bond cleavage to produce a cyanoalkyl radical. This radical is then captured by a chiral copper(II) cyanide complex, formed from a copper(I) salt, a chiral ligand, and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). Reductive elimination from the resulting copper(III) intermediate furnishes the chiral 1,6-dinitrile product and regenerates the copper(I) catalyst. dcu.ie This mild protocol demonstrates good functional group tolerance and produces a variety of optically active alkyl dinitriles in high yields and with excellent enantioselectivities. rsc.orgbeilstein-journals.org

Figure 1: Proposed Dual Catalytic Cycle A simplified representation of the dual photoredox and copper-catalyzed enantioselective ring-opening cyanation of this compound esters.

The enantioselective ring-opening cyanation of this compound esters yields chiral 1,6-dinitriles. researchgate.net These dinitrile compounds are valuable synthetic building blocks, finding use in the synthesis of biologically active molecules and polymers. dcu.ie The reaction tolerates a range of substituents on the cyclopentanone ring, allowing for the synthesis of diverse chiral products. For instance, various aryl, benzyl, and alkyl groups at the 2-position of the this compound ester are well-tolerated, providing the corresponding chiral dinitriles with high enantiomeric excess (ee).

Table 1: Substrate Scope for Enantioselective Ring-Opening Cyanation Illustrative examples of this compound esters and the corresponding chiral 1,6-dinitrile products obtained through dual photoredox/copper catalysis. Data compiled from scientific literature. dcu.ie

| Entry | This compound Ester (Substituent R) | Product (Chiral 1,6-Dinitrile) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | 2-Phenyl | 2-benzyl-5-cyanopentanenitrile | 92 | 91 |

| 2 | 2-(4-Methylphenyl) | 2-(4-methylbenzyl)-5-cyanopentanenitrile | 85 | 93 |

| 3 | 2-(4-Methoxyphenyl) | 2-(4-methoxybenzyl)-5-cyanopentanenitrile | 88 | 92 |

| 4 | 2-(4-Chlorophenyl) | 2-(4-chlorobenzyl)-5-cyanopentanenitrile | 90 | 90 |

C–C Bond Acylation of Oxime Ethers via NHC Catalysis

An alternative strategy for the functionalization of this compound derivatives involves N-heterocyclic carbene (NHC) catalysis. This approach facilitates the C−C bond acylation of oxime ethers, providing ketonitriles without the use of toxic transitional metals. dcu.ie The reaction creates an efficient coupling between the cyanoalkyl fragment derived from the cycloketone oxime ether and an acyl group from an aldehyde. dcu.ie

The proposed mechanism suggests that the NHC catalyst reacts with an aromatic aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an acyl azolium, which can engage in a radical pathway. The oxime ether undergoes a C-C bond cleavage, likely mediated by a radical process, to generate a cyanoalkyl radical. This radical then couples with the NHC-bound acyl species to afford the final ketonitrile product. dcu.ie This method is valued for its environmental friendliness and the use of readily available starting materials. dcu.ie

Synthesis of Dioxime Oxalates

Dioxime oxalates serve as efficient precursors for generating iminyl radicals, which are key intermediates in various organic transformations. beilstein-journals.orgnih.gov A straightforward, one-pot synthesis of dioxime oxalates, including cyclopentanone dioxime oxalate (B1200264), has been developed. beilstein-journals.org This method involves the reaction of the corresponding oxime with oxalyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) at room temperature. beilstein-journals.orgnih.gov

The synthesis proceeds via a nucleophilic substitution between two molecules of the oxime and one molecule of oxalyl chloride. beilstein-journals.org This process yields symmetrical dioxime oxalates as stable, solid compounds. nih.gov The molecular structure of cyclopentanone dioxime oxalate has been confirmed by X-ray crystal analysis, revealing specific dihedral angles between the cyclopentane moieties and the dioxime oxalate fragment. nih.govmorressier.com These compounds are notable as clean sources of iminyl radicals upon photolysis or thermolysis. beilstein-journals.org

Table 2: Synthesis of Various Dioxime Oxalates Yields for the one-pot synthesis of dioxime oxalates from corresponding oximes. Data sourced from published research. beilstein-journals.orgnih.gov

| Entry | Starting Oxime | Dioxime Oxalate Product | Yield (%) |

|---|---|---|---|

| 1 | Cyclohexanone Oxime | Cyclohexanone Dioxime Oxalate | 60 |

| 2 | This compound | Cyclopentanone Dioxime Oxalate | 60 |

| 3 | Acetophenone Oxime | Acetophenone Dioxime Oxalate | 75 |

Photocyclization of 2-Arylidenethis compound O-Acetates

The irradiation of 2-arylidenethis compound O-acetates in a solvent like methanol (B129727) can lead to the formation of nitrogen-containing heterocycles, specifically quinoline (B57606) derivatives. dcu.iebeilstein-journals.org This transformation occurs through a 6π-electron photocyclization process, which is preceded by an initial E-Z geometric isomerization. dcu.ie

The success of the photocyclization is highly dependent on the electronic nature of the substituents on the aryl group. The presence of electron-donating groups, such as methoxy (B1213986) or methyl, on the benzylidene moiety facilitates the reaction. Conversely, electron-withdrawing groups like cyano or chloro inhibit the cyclization. dcu.ie The reaction exhibits high regioselectivity; for instance, substituents in the 3-position of the aryl ring direct the cyclization to a specific position (either C2 or C6 of the aryl group), typically resulting in a single product. beilstein-journals.org This photochemical method has been demonstrated to be effective even using natural sunlight, suggesting potential for large-scale, cost-effective synthesis. dcu.ie

Oxidative Cyclization Mediated by Iminoxyl Radicals

Iminoxyl radicals, generated from oximes through oxidation, are versatile intermediates for constructing cyclic structures. dcu.ie Intramolecular reactions of these radicals, such as oxidative cyclization, have become a powerful tool in organic synthesis. dcu.ienih.gov These reactions can proceed through the cleavage of C-H or C=C bonds. nih.gov

In the context of this compound derivatives containing an unsaturated tether, an iminoxyl radical can be generated through oxidation, for example, using systems like TEMPO/K₂CO₃ or Selectfluor/Bu₄NI. nih.gov This radical can then undergo an intramolecular cyclization by attacking a pendant C=C double bond. dcu.ie The resulting carbon-centered radical can be further oxidized and processed to yield cyclic products like isoxazolines. The reactivity and the specific pathway (radical trap vs. nucleophilic attack) can be influenced by the substitution pattern on the alkene and the specific oxidative conditions employed.

Other Significant Transformations of this compound

This compound serves as a versatile intermediate in a variety of chemical transformations beyond the Beckmann rearrangement. These reactions enable the synthesis of diverse molecular structures, including primary amines, nitriles, and functionalized derivatives through the activation of the oxime's N-O bond.

Reduction of Oximes to Amines

The reduction of oximes represents a fundamental route to the synthesis of primary amines. In the case of this compound, this transformation yields cyclopentylamine, a valuable building block in medicinal chemistry and materials science. Various reducing agents and catalytic systems can accomplish this conversion, with catalytic hydrogenation being a common and efficient method. youtube.comsciencemadness.org

The general mechanism for catalytic hydrogenation involves the adsorption of the oxime and hydrogen gas onto the surface of a solid metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. youtube.comyoutube.com On the catalyst's surface, the hydrogen molecule is cleaved into reactive hydrogen atoms. youtube.com These atoms then add across the C=N double bond of the oxime in a stepwise manner, first forming an intermediate hydroxylamine (B1172632), which is subsequently reduced to the primary amine. The final product, cyclopentylamine, then desorbs from the catalyst surface. youtube.com

Alternative reagents for oxime reduction include metal hydrides like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the carbon of the C=N bond, followed by a second hydride addition and subsequent aqueous workup to yield the primary amine. libretexts.org

Table 1: Selected Methods for the Reduction of Oximes to Primary Amines

| Method | Reagents/Catalyst | General Applicability | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Raney Ni, PtO₂ | Widely used for various oximes, including aliphatic and aromatic types. | youtube.comnih.gov |

| Metal Hydride Reduction | LiAlH₄ in ether or THF | Effective for a broad range of oximes. | libretexts.org |

Formation of Nitriles

This compound can be converted into nitriles through reactions that involve the cleavage of the carbon-carbon bond within the cyclopentane ring. One notable method is the enantioselective cyanation that proceeds through a radical-mediated C–C bond cleavage of this compound esters. researchgate.net

This transformation utilizes a dual photoredox and copper catalysis system. The reaction is initiated by the formation of an N-centered iminyl radical from a redox-active oxime ester, such as a p-methylbenzenesulfonyl (Ts) ester of this compound. researchgate.net This radical intermediate triggers the homolytic cleavage of the C1–C2 bond of the cyclopentanone ring, releasing the ring strain and forming a carbon-centered radical. This radical is then trapped by a cyanide source, such as trimethylsilyl cyanide (TMSCN), to afford a chiral dinitrile product. researchgate.net

The reaction is highly versatile, tolerating a range of functional groups on the oxime ester. The process represents a powerful strategy for constructing complex molecules from readily available cyclic ketones. researchgate.net

Table 2: Substrate Scope for Enantioselective Cyanation of this compound Esters Reaction conditions: oxime ester (0.10 mmol), TMSCN (1.5 equiv), Cu(MeCN)₄PF₆ (2 mol%), Ligand L1 (3 mol%), Ir(ppy)₃ (0.5 mol%) in DMAc (1.0 mL) at room temperature for 36 h under 5 W blue LED irradiation. researchgate.net

| Oxime Ester Derivative | Product | Yield (%) |

| This compound O-p-toluenesulfonate | 5,5-Dicyanopentyl p-toluenesulfonate | 92 |

| This compound O-mesylate | 5,5-Dicyanopentyl methanesulfonate | 85 |

| This compound O-benzoate | 5,5-Dicyanopentyl benzoate | 78 |

| Data sourced from a study on enantioselective cyanation via radical-mediated C–C single bond cleavage. researchgate.net |

Functionalization of Sulfonyl Oximes

The hydroxyl group of this compound can be readily functionalized, with sulfonation being a key transformation. The resulting sulfonyl oximes, such as O-sulfonylated cyclopentanone oximes, are activated intermediates that can undergo a variety of subsequent reactions. rsc.org The reaction with sulfinyl chlorides at low temperatures can produce thermally unstable O-sulphinylated oximes. rsc.org These intermediates can then undergo a thermal rearrangement involving the homolytic cleavage of the N–O bond to form an iminyl radical and a sulfonyl radical. rsc.org

A significant application of this functionalization is seen in ring-opening cross-coupling reactions. For instance, this compound can be converted to its p-methylbenzenesulfonyl (tosyl) ester. As described previously (Section 3.4.2), this sulfonyl oxime serves as a precursor in photoredox-catalyzed reactions that lead to C-C bond cleavage and the formation of dinitriles. researchgate.net

Another related transformation involves the use of sulfuryl fluoride (B91410) (SO₂F₂) to mediate the ring-opening of cycloalkanone oximes. beilstein-journals.orgresearchgate.netnih.gov In this process, the oxime reacts with SO₂F₂ to generate an oxime sulfonyl ester intermediate in situ. beilstein-journals.org This activated intermediate, in the presence of a copper catalyst, can then undergo single-electron reduction to an iminyl radical, which triggers the ring-opening and subsequent reaction with other molecules, such as alkenes, to form elongated nitriles. beilstein-journals.orgnih.gov While much of the detailed research has focused on cyclobutanone (B123998) oxime, the principles are applicable to this compound systems. beilstein-journals.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₅H₉NO |

| Cyclopentylamine | C₅H₁₁N |

| Palladium on carbon | Pd/C |

| Raney nickel | Ni-Al |

| Lithium aluminum hydride | LiAlH₄ |

| Trimethylsilyl cyanide | C₄H₉NSi |

| Copper(I) acetonitrile hexafluorophosphate | [Cu(CH₃CN)₄]PF₆ |

| Tris(2-phenylpyridine)iridium(III) | Ir(ppy)₃ |

| p-Methylbenzenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S |

| Sulfinyl chloride | SOCl₂ |

| Sulfuryl fluoride | SO₂F₂ |

| 5-Cyanobutanoic acid | C₆H₉NO₂ |

| Cyclopentanone | C₅H₈O |

Advanced Applications and Derivatives of Cyclopentanone Oxime in Research

Synthesis of Bioactive Molecules

The structural framework of cyclopentanone (B42830) oxime is a valuable starting point for synthesizing molecules with significant biological effects. The oxime functional group (C=N-OH) is a classical feature in medicinal chemistry, providing both hydrogen bond donor and acceptor capabilities, which are crucial for molecular interactions with biological targets. researchgate.net

Derivatives originating from cyclopentanone oxime are integral to research in medicinal chemistry, contributing to the development of new therapeutic agents. researchgate.net The cyclopentanone scaffold allows for diverse chemical modifications, leading to compounds with a range of pharmacological activities.

The oxime moiety is a recognized pharmacophore in the design of potential anticancer drugs. researchgate.net Research has demonstrated the efficacy of cyclopentanone derivatives against cancer cell lines. In one study, 30 different cyclopentanone derivatives were evaluated for their cytotoxic effects, with 17 of them exhibiting activity against murine leukemia L1210 cells. nih.gov

The broader family of oxime-containing compounds, including those structurally related to this compound, has shown significant potential. Synthetic oxime and oxime ether analogs have been developed as potent antiproliferative agents. nih.govacs.org For instance, certain chalcone (B49325) oxime derivatives have demonstrated excellent activity against multiple cancer cell lines, with IC₅₀ values comparable to or better than the control drug, foretinib. rsc.org This highlights the importance of the oxime functional group in designing new anticancer candidates. rsc.org

| Compound Type | Specific Derivative | Cancer Cell Line | IC₅₀ Value (μM) | Source |

|---|---|---|---|---|

| α,β-Unsaturated Carbonyl-based Oxime Ether | Compound 8ag | Panc-1, PaCa-2, A-549, PC-3 | 0.02 | nih.govacs.org |

| Chalcone Oxime | Compound 11g | A-375 | 0.87 | rsc.org |

| Chalcone Oxime | Compound 11g | MCF-7 | 0.28 | rsc.org |

| Chalcone Oxime | Compound 11e | A-375 | 1.47 | rsc.org |

| Chalcone Oxime | Compound 11e | MCF-7 | 0.79 | rsc.org |

| Spiro Oxindole Derivative | Compound 6 | MCF-7 | 3.55 ± 0.49 | nih.gov |

| Spiro Oxindole Derivative | Compound 6 | MDA-MB-231 | 4.40 ± 0.468 | nih.gov |

Derivatives of oximes are recognized for their ability to inhibit specific enzymes involved in disease pathways. rsc.org This inhibition is a key mechanism behind their therapeutic effects, including anticancer activity. Research has identified several enzymes that are targeted by oxime-containing molecules.

One significant area of study is the inhibition of protein kinases, which play a crucial role in cell signaling and growth. nih.gov For example, certain oxime ether analogs have been found to be potent inhibitors of BRAFV600E and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK), both of which are implicated in various cancers. nih.govacs.org Another class of oxime derivatives, such as 11H-Indeno[1,2-b]quinoxalin-11-one oxime (IQ-1), acts as effective inhibitors of c-Jun N-terminal kinase 3 (JNK-3), an enzyme linked to neurodegenerative and inflammatory diseases. nih.gov

The mechanism of inhibition can involve specific molecular interactions within the enzyme's active site. For instance, crystallographic studies of other inhibitors have shown that functional groups can form hydrogen bonds with key amino acid residues like Tyr-385 and Ser-530 in the cyclooxygenase-2 (COX-2) active site, a binding mode that could be exploited by appropriately designed oxime derivatives. nih.gov

| Compound Type | Specific Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|---|

| α,β-Unsaturated Carbonyl-based Analog | Compound 8af | BRAFV600E Kinase | 0.9 μM | nih.govacs.org |

| Oxime Analog | Compound 7o | EGFR TK | 0.07 μM | nih.govacs.org |

| Indenoquinoxalinone Oxime | IQ-1 | c-Jun N-terminal Kinase 3 (JNK-3) | Potent Inhibitor | nih.gov |

The incorporation of fluorine into organic molecules is a highly valuable strategy in medicinal chemistry, often leading to compounds with enhanced biological properties. nih.govnih.gov Fluorinated molecules frequently exhibit improved metabolic resistance and membrane permeability compared to their non-halogenated counterparts. nih.gov

The synthesis of fluorinated derivatives using cyclic precursors is an area of active research. nih.gov In this context, the combination of an oxime functional group with fluorine atoms can lead to novel bioactive compounds. nih.gov For example, a series of fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety has been designed and synthesized. nih.gov This work demonstrates a promising strategy for applying fluorination in conjunction with oxime chemistry to develop new therapeutic agents. nih.govfishersci.com The strategic introduction of fluorine is known to enhance the stability and biological activity of compounds, making this a key area in modern drug development. nih.gov

The oxime functional group is a crucial component in the field of crop protection. nih.gov Oxime-based compounds, including ethers and esters, are known to exhibit a wide range of agrochemical activities, including fungicidal, insecticidal, and herbicidal properties. nih.govresearchgate.net Consequently, this compound and its derivatives serve as important intermediates in the synthesis of new crop protection agents. nih.govindiarawmaterial.com

Research into fluorinated coumarin (B35378) derivatives featuring an oxime ether moiety has shown significant in vitro antifungal activity against a variety of plant pathogens. nih.gov This highlights the potential of using this compound as a scaffold for developing novel fungicides to combat diseases affecting agricultural crops. nih.gov

| Pathogen | Type | Source |

|---|---|---|

| Botrytis cinerea | Fungus (Gray Mold) | nih.gov |

| Alternaria solani | Fungus (Early Blight) | nih.gov |

| Gibberella zeae | Fungus (Fusarium Head Blight) | nih.gov |

| Rhizoctorzia solani | Fungus (Root Rot) | nih.gov |

| Colletotrichum orbiculare | Fungus (Anthracnose) | nih.gov |

| Alternaria alternata | Fungus (Leaf Spot) | nih.gov |

Beyond its direct use in bioactive compounds, this compound is a valuable intermediate for constructing complex molecular structures. researchgate.net A key strategy involves the selective cleavage of carbon-carbon bonds within the cyclopentane (B165970) ring to generate linear molecules with multiple functional groups, which can then be used in further syntheses. researchgate.net

One innovative approach is the dual photoredox and copper-catalyzed ring-opening cyanation of this compound esters. researchgate.net This radical-mediated process breaks a C-C bond to produce chiral 1,6-dinitriles, which are versatile scaffolds in organic synthesis. researchgate.net This deconstructive strategy allows for the streamlined assembly of complex structures from readily available starting materials. researchgate.net

Furthermore, the oxime functional group can participate in cascade reactions to build intricate heterocyclic systems. For example, an initial condensation to form an oxime can be followed by cyclization to a nitrone intermediate. This intermediate can then undergo in-situ intermolecular dipolar cycloaddition reactions to yield complex products such as isoxazolidines, pyrrolizinones, and indolizinones. rsc.org These methods demonstrate the utility of this compound as a linchpin in the synthesis of diverse and complex molecular architectures.

Pharmaceutical Compounds

Development of Novel Materials and Reaction Pathways

This compound serves as a crucial building block in the synthesis of innovative materials and the discovery of new reaction methodologies. guidechem.com Its derivatives, particularly oxime esters, have been instrumental in pioneering novel synthetic strategies.

One notable advancement is the use of this compound esters in asymmetric ring-opening cyanation reactions. researchgate.net Through a dual photoredox and copper catalysis system, these esters undergo a carbon-carbon bond cleavage and subsequent cyanation to produce chiral 2-arylhexanedinitriles with high yields and enantioselectivity. researchgate.net This method demonstrates the utility of this compound derivatives in constructing complex molecules with defined stereochemistry.

The general reaction pathway involves the following steps:

Formation of a metal complex between the catalyst and a ligand.

Ligand exchange with a nucleophile.

Single Electron Transfer (SET) to generate a radical species.

Abstraction of a carbonyl C-H bond, leading to the formation of a high-valent metal species. researchgate.net

This radical-mediated approach has been extended to the deconstructive annulation of linear ketones to synthesize a variety of aromatic-fused rings, showcasing the versatility of radical chemistry initiated from ketone derivatives. researchgate.net

Furthermore, theoretical studies on the oxidation of cyclopentanone have provided valuable insights into its reaction pathways, thermodynamics, and kinetics. mit.edusci-hub.st These computational analyses, using methods like CBS-QB3, explore the reactivity of oxo-cyclopentyl radicals, which are key intermediates in oxidation processes. mit.edusci-hub.st The presence of the carbonyl group in cyclopentanone influences subsequent reactions such as intramolecular hydrogen migration, HO2-elimination, and β-scission, with some reaction rates differing significantly from those of analogous reactions with cyclopentane. mit.edu Such fundamental understanding is crucial for developing improved kinetic models for cyclopentanone oxidation, which is relevant in areas like biofuel combustion. mit.edusci-hub.st

The electrosynthesis of oximes, including those derived from cyclopentanone, represents a sustainable and efficient alternative to traditional chemical methods. nih.gov Electrochemical processes can transform ketones like cyclopentanone into their corresponding oximes with high yields and selectivity under ambient conditions, often utilizing nitrite (B80452) as the nitrogen source. nih.gov

Table 1: Key Reaction Pathways Involving this compound Derivatives

| Reaction Type | Reactant | Catalyst/Conditions | Product | Significance |

|---|---|---|---|---|

| Asymmetric Ring-Opening Cyanation | This compound Esters | Dual Photoredox and Copper Catalysis | Chiral 2-Arylhexanedinitriles | Access to complex chiral molecules. researchgate.net |

| Deconstructive Annulation | Linear Ketones (via radical precursors) | Radical-Mediated Dehydrogenative Cyclization | Aromatic-Fused Rings | Streamlined assembly of polycyclic structures. researchgate.net |

| Electrosynthesis | Cyclopentanone and Nitrite | Cu-S catalyst | This compound | Sustainable and efficient oxime production. nih.gov |

Studies on Conformational Isomerism of Alicyclic Oximes

The conformational properties of alicyclic oximes, including this compound, are a subject of significant interest in structural chemistry. Understanding the conformational isomerism provides insights into the molecule's reactivity and interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational details of these molecules in solution. chemicalbook.comchegg.com For this compound, ¹H NMR spectra can reveal the presence of different proton environments, which can be influenced by the conformation of the five-membered ring. chemicalbook.comchegg.com While a simplified, planar representation of this compound might suggest a higher degree of symmetry and fewer distinct proton signals, the actual molecule exists in non-planar conformations, such as the envelope or twist forms. chegg.com

In some cases, what might be expected to be chemically equivalent protons can show distinct peaks in the NMR spectrum, indicating a more complex conformational landscape than initially presumed. chegg.com The analysis of chemical shifts and spin-spin coupling constants in both ¹H and ¹³C NMR spectra allows for the assignment of specific resonances to the different protons and carbons in the molecule, providing a detailed picture of its three-dimensional structure in solution. chemicalbook.comnih.gov

Computational studies complement experimental data by predicting stable conformations and the energy barriers between them. For instance, theoretical calculations have been employed to study the conformations of related cyclic systems, which can be extrapolated to understand the behavior of this compound. nih.gov

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Solvent | Key Observations | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | Distinct peaks observed for protons, indicating a non-planar conformation. | chemicalbook.com |

| ¹H NMR | D₂O | Different chemical shifts compared to DMSO, solvent effects on conformation. | chemicalbook.com |

Application in Bioconjugation Strategies

Oxime ligation, the reaction between an aldehyde or ketone and an aminooxy group to form an oxime bond, has emerged as a powerful tool in bioconjugation. nih.govnih.govrsc.orgacs.org This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biomolecules. rsc.org While the broader field of oxime ligation is extensive, the principles are directly applicable to this compound, which can serve as a model compound or a reactive partner in such conjugations.

The formation of an oxime bond is a type of "click chemistry," a class of reactions known for their reliability, high yield, and specificity. rsc.orgnumberanalytics.comlabinsights.nl The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable oxime linkage. rsc.org The rate of this reaction can be significantly accelerated by catalysts such as aniline (B41778) and its derivatives. rsc.org

Recent advancements in oxime ligation have focused on expanding its versatility and speed, making it applicable to more complex biological systems, such as disulfide-rich peptides and proteins. rsc.orgrsc.org Strategies have been developed to introduce protected aminooxy groups into peptides during solid-phase synthesis, allowing for subsequent deprotection and conjugation. rsc.orgrsc.org

The stability and bioorthogonality of the oxime bond make it ideal for a variety of applications, including:

Protein modification and labeling: Attaching fluorescent probes, affinity tags, or other functional moieties to proteins. numberanalytics.comlabinsights.nl

Drug delivery: Linking drugs to targeting molecules or carrier systems.

Materials science: Creating functionalized polymers and hydrogels. rsc.org

The equilibrium of oxime formation is an important consideration, and the stability of the resulting conjugate can depend on the structure of the carbonyl compound. nih.gov

Catalytic Applications Beyond Beckmann Rearrangement

While the Beckmann rearrangement of this compound to form piperidone is a well-known application, the catalytic utility of this compound and its derivatives extends to other areas, particularly in inorganic and coordination chemistry.

This compound can act as a ligand, coordinating to metal centers through its nitrogen and/or oxygen atoms. guidechem.comat.ua This coordination ability allows it to be used in the formation of various metal complexes with interesting structural and reactive properties.

Oxime and oximato metal complexes have been studied for their diverse reactivity. at.ua The oxime group can be involved in metal-mediated reactions, including alkylation, arylation, and even cleavage of the N-O bond. acs.org The specific reaction pathway often depends on the nature of the metal center and the reaction conditions.

Metal complexes containing oxime-type ligands have been investigated for their catalytic activity in various organic transformations. For example, rhenium(V) oxo complexes with β-ketiminate ligands, which share structural similarities with oxime complexes, have been shown to be catalyst precursors for the epoxidation of alkenes. nih.gov

Furthermore, this compound has been mentioned in the context of nitrosylation reactions of metal centers. at.ua In certain cases, oximes can act as a source of a nitrosyl (NO) group, leading to the formation of metal nitrosyl complexes. at.ua The ability of this compound to form stable complexes with metal ions is also utilized in the field of metal extraction. guidechem.com

The study of cyclometalation reactions, where a ligand containing a donor heteroatom reacts with a metal center to form a cyclic complex, is another area where oxime-type ligands are relevant. researchgate.net The resulting metallacycles can exhibit unique catalytic properties.

Computational and Spectroscopic Studies of Cyclopentanone Oxime and Its Reactions

Quantum-Chemical Modeling

Quantum-chemical modeling has been a powerful tool for investigating the reaction mechanisms of cyclopentanone (B42830) oxime. A notable application is in the study of the Trofimov reaction, where cyclopentanone oxime reacts with acetylene (B1199291) in a superbasic medium to form 1,4,5,6-tetrahydrocyclopenta[b]pyrrole (B168980). researchgate.net

Researchers have modeled the kinetic and thermodynamic characteristics of each stage of this reaction. researchgate.netchemrxiv.org These computational models have demonstrated the theoretical possibility of forming the pyrrole (B145914) product under conditions similar to those used for the analogous reaction with cyclohexanone (B45756) oxime, which is known to proceed experimentally. researchgate.netchemrxiv.org The calculations revealed that the activation barriers for the rate-determining stages are comparable for both this compound and cyclohexanone oxime. researchgate.netchemrxiv.orgmdpi.com

The mechanism involves several key steps, including the vinylation of the oxime, a 1,3-prototropic rearrangement, a -sigmatropic shift, and subsequent intramolecular cyclization. mdpi.com The free energy profile of the reaction has been calculated, identifying the rate-determining step. For instance, in the reaction with acetylene, the addition of the oximate ion to the C≡C bond has a calculated activation barrier (ΔG‡) of 22.4 kcal/mol. researchgate.net

Table 1: Calculated Activation Barriers for Key Stages in the Trofimov Reaction of this compound

| Reaction Stage | Activation Barrier (ΔG‡ kcal/mol) |

| Oximate ion addition to acetylene | 22.4 |

| α-carbon atom deprotonation | 7.8 |

| Nucleophilic attack (intramolecular) | 6.6 |

| Data sourced from quantum-chemical modeling of the reaction in a superbasic medium. researchgate.net |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been extensively employed to study the ground and excited electronic states of this compound, as well as its reaction pathways. nih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize ground-state geometries and calculate energies. nih.gov

One area of focus has been the photodissociation of this compound. Upon excitation at 193 nm, the molecule undergoes N-OH bond cleavage. nih.govresearchgate.net Time-dependent DFT (TD-DFT) calculations have been used to determine the vertical excitation energies of low-lying electronic states, suggesting that the molecule is excited to the S₂ state, followed by non-radiative relaxation and dissociation from the T₂ state. nih.govresearchgate.net Theoretical estimations of the N-OH bond dissociation energy (D₀) for this compound place it at 55.3 kcal mol⁻¹, which is lower than that of other oximes, likely due to the strain in the five-membered ring. nih.gov

DFT has also been instrumental in modeling the Beckmann rearrangement, where this compound rearranges to form 2-piperidone (B129406). These studies help in understanding the role of catalysts, such as zeolites, and the geometry of adsorbed reactants and intermediates. nih.gov Furthermore, DFT models can simulate electronic properties like HOMO-LUMO gaps to predict reactivity, suggesting, for example, that nucleophilic attack is favorable at the oxime nitrogen. researchgate.net

Molecular Docking Studies (e.g., Enzyme Interactions)

While specific molecular docking studies on the parent this compound are not extensively detailed in the literature, research on its derivatives provides significant insights into its potential for enzyme interactions. The this compound framework is a key component in molecules designed as enzyme inhibitors. researchgate.net

For example, in silico molecular docking experiments have been performed on α-(diphenylphosphoryl)this compound to understand its antibacterial activity. researchgate.net These studies targeted the E. coli FabH enzyme, which is crucial for bacterial fatty acid synthesis. The docking results predicted that the compound binds at the entrance of the enzyme's active site with a binding energy of -7.0 kcal/mol. researchgate.net The model indicated that the this compound portion of the molecule is stabilized by forming hydrogen bonds with specific amino acid residues, namely Arg36 and Asn247, while the phenyl groups engage in hydrophobic interactions. researchgate.net

These computational approaches are valuable for predicting the binding modes of potential drug candidates and are often used to screen libraries of oxime derivatives against therapeutic targets, helping to prioritize which compounds to synthesize and test experimentally. nih.gov

Spectroscopic Characterization in Mechanistic Elucidation

Spectroscopic methods are fundamental to confirming the structure of this compound and to elucidating the mechanisms of its reactions. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely used to identify reactants, intermediates, and products. nih.gov For instance, in studies of the reactions of acyloxy nitroso compounds with thiols, this compound is used as an internal standard and trapping agent for hydroxylamine (B1172632), with its formation confirmed by GC-MS and ¹³C NMR. researchgate.net

Infrared (IR) Absorption Studies